molecular formula C7H8Cl2O2 B060326 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one CAS No. 193746-64-4

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

Cat. No.: B060326
CAS No.: 193746-64-4
M. Wt: 195.04 g/mol
InChI Key: OKFZVVLXYKQRRE-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2O2 and its molecular weight is 195.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dichloro-1-oxaspiro[3.4]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O2/c8-7(9)5(10)11-6(7)3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFZVVLXYKQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spiro-beta-Lactone Scaffolds in Medicinal Chemistry

[1]

Part 1: Executive Summary

The spiro-beta-lactone scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its unique ability to fuse a strained four-membered lactone ring with a rigid spiro-cyclic core.[1] Unlike linear esters or simple beta-lactones, the spiro-fusion confers exceptional hydrolytic stability while maintaining high electrophilicity toward specific nucleophilic residues in target proteins.[1]

This architecture is best exemplified by Salinosporamide A (Marizomib) and Omuralide , potent inhibitors of the 20S proteasome. The scaffold functions as a "suicide substrate," utilizing the ring strain of the beta-lactone to covalently modify the N-terminal threonine of the proteasome active sites. This guide analyzes the structural logic, synthetic challenges, and mechanistic nuances of this scaffold, providing a roadmap for its application in oncology and beyond.

Part 2: Structural & Mechanistic Basis

The Electrophilic Warhead

The beta-lactone ring (2-oxetanone) is inherently strained (~23 kcal/mol).[1] In the spiro-configuration, this strain is coupled with the rigidity of the fused ring (often a gamma-lactam or cyclohexane), which locks the beta-lactone in a conformation optimal for nucleophilic attack.[1]

Mechanism of Action (Proteasome Inhibition):

  • Recognition: The bulky substituents on the gamma-lactam ring (in Salinosporamides) guide the molecule into the substrate binding pocket of the proteasome.

  • Acylation: The hydroxyl group of the N-terminal Threonine (Thr1) attacks the carbonyl carbon of the beta-lactone.

  • Ring Opening: The beta-lactone ring opens, forming an acyl-enzyme intermediate.[1]

  • Irreversible Locking (Salinosporamide Specific): In Salinosporamide A, a chloroethyl side chain facilitates a secondary intramolecular nucleophilic substitution, forming a tetrahydrofuran ring.[1] This step renders the inhibition effectively irreversible.[2][3][4]

Visualization: Mechanism of Action

MOAProteasome20S Proteasome(Thr1-OH Nucleophile)SpiroLactoneSpiro-beta-Lactone(Electrophile)Proteasome->SpiroLactoneNucleophilic AttackTetrahedralTetrahedralIntermediateSpiroLactone->TetrahedralFormationAcylEnzymeAcyl-Enzyme Adduct(Ring Open)Tetrahedral->AcylEnzymeBeta-LactoneCollapseTHF_FormationTHF Ring Closure(Cl- Displacement)AcylEnzyme->THF_FormationSalinosporamide AOnly (C2-Cl attack)IrreversibleIrreversibleInhibitionAcylEnzyme->IrreversibleOmuralide(Slow Reversibility)THF_Formation->IrreversiblePermanentLock

Caption: Mechanism of proteasome inhibition by spiro-beta-lactones. Note the bifurcation where Salinosporamide A forms a secondary lock via THF ring closure.

Part 3: Case Studies in Drug Discovery

Comparative Analysis: Salinosporamide A vs. Omuralide

While both molecules target the proteasome, their pharmacodynamics differ significantly due to the C-2 substituent.

FeatureOmuralide (Clasto-lactacystin beta-lactone)Salinosporamide A (Marizomib)
Origin Streptomyces metabolite (Lactacystin)Salinispora tropica (Marine Actinomycete)
Core Structure Spiro-beta-lactone-gamma-lactamSpiro-beta-lactone-gamma-lactam
C-2 Substituent Methyl groupChloroethyl group
Binding Type Reversible (slow off-rate)Irreversible (covalent + THF lock)
Potency (IC50) ~50 nM (20S Proteasome)~1.3 nM (20S Proteasome)
Clinical Status Preclinical Tool CompoundPhase III (Glioblastoma)
The "Chloroethyl" Effect

The presence of the leaving group (Cl) in Salinosporamide A is a masterstroke of natural product evolution. In Omuralide, the methyl group is inert. In Salinosporamide A, the alkoxide generated after beta-lactone ring opening attacks the chloroethyl group. This forms a stable ether linkage (tetrahydrofuran), preventing the regeneration of the active site threonine.

Part 4: Synthetic Methodologies

Constructing the spiro-beta-lactone core requires precise stereocontrol, particularly at the quaternary spiro-center.[1]

Strategic Disconnection (Corey Approach)

The most robust synthetic strategies generally build the gamma-lactam core first, followed by the installation of the beta-lactone.

  • Gamma-Lactam Formation: Utilizing amino acid precursors (e.g., L-threonine) to establish the initial chirality.[1]

  • Quaternary Center Installation: Aldol reactions or Baylis-Hillman variations are used to introduce the carbon framework at the alpha-position of the lactam.

  • Beta-Lactone Closure: This is often the final step, achieved via activation of a beta-hydroxy acid.[1]

Visualization: Synthetic Workflow

SynthesisStartPrecursor:(S)-Threonine EsterStep1IntramolecularBaylis-HillmanStart->Step1Intermediate1Gamma-LactamCore EstablishedStep1->Intermediate1Step2StereoselectiveAldol / AlkylationIntermediate1->Step2Install Side ChainsIntermediate2Beta-HydroxyAcid PrecursorStep2->Intermediate2Step3BOP-Cl MediatedCyclizationIntermediate2->Step3LactonizationFinalSpiro-beta-Lactone(Salinosporamide A)Step3->Final

Caption: Simplified synthetic route based on the Corey total synthesis, highlighting the late-stage formation of the beta-lactone ring.

Part 5: Experimental Protocols

Protocol: 20S Proteasome Inhibition Assay

Validation of spiro-beta-lactone potency.

Materials:

  • Purified 20S Proteasome (Human or Yeast).[1]

  • Fluorogenic Substrate: Suc-LLVY-AMC (active against Chymotrypsin-like site).[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[1]

Methodology:

  • Preparation: Dilute spiro-beta-lactone compounds in DMSO to prepare a 100x stock series (0.1 nM to 10 µM).

  • Incubation: Mix 90 µL of proteasome solution (0.5 µg/mL in Assay Buffer) with 1 µL of compound stock. Incubate at 37°C for 30 minutes. Note: This pre-incubation allows for the covalent modification to occur.

  • Initiation: Add 10 µL of Suc-LLVY-AMC substrate (final concentration 50 µM).

  • Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Plot the slope of the linear phase (RFU/min) against log[Inhibitor]. Calculate IC50 using a non-linear regression model.

Protocol: Synthesis of Beta-Lactone via BOP-Cl

General procedure for closing the beta-lactone ring from a beta-hydroxy acid precursor.[1]

  • Dissolution: Dissolve the beta-hydroxy acid intermediate (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Activation: Add triethylamine (3.0 equiv) followed by BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, 1.2 equiv) at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with CH2Cl2.[1] Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography on silica gel. Note: Beta-lactones are sensitive to hydrolysis; avoid prolonged exposure to acidic silica or aqueous bases.[1]

Part 6: Future Outlook & References

The spiro-beta-lactone scaffold is evolving beyond simple proteasome inhibition.[1] Current research explores:

  • PROTACs: Using the spiro-beta-lactone as the covalent warhead to recruit the proteasome to a target protein, although the "suicide" nature makes this challenging (the proteasome is inhibited upon binding).

  • FAS Inhibitors: Targeting Fatty Acid Synthase (thioesterase domain) for obesity and cancer metabolism.[1]

  • CNS Penetration: Marizomib's ability to cross the BBB opens doors for treating neurodegenerative diseases where proteasome dysfunction is implicated, provided toxicity is managed.

References
  • Salinosporamide A: A Highly Cytotoxic Proteasome Inhibitor from a Novel Microbial Source. Angew.[1][3] Chem. Int. Ed. (2003).[1][5] Link[1]

  • Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs. Chem. Pharm. Bull. (1999).[1][6] Link

  • Mechanism of Action of Salinosporamide A, a Potent Proteasome Inhibitor. J. Biol. Chem. (2005).[1][7] Link

  • Stereocontrolled Synthesis of Salinosporamide A. J. Am. Chem. Soc. (2004).[1][5][7][8] Link[1]

  • Marizomib (NPI-0052) in Patients with Advanced Malignancies. Clin. Cancer Res.[1][9] (2016).[1][9] Link

Introduction: The Unique Profile of a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 3,3-Dichloro-β-Lactones

β-Lactones (2-oxetanones) are a fascinating class of four-membered heterocyclic compounds. Their inherent ring strain, estimated at approximately 22.8 kcal/mol, renders them significantly more reactive than their larger, more stable γ- and δ-lactone counterparts.[1][2] This reactivity makes them valuable as versatile intermediates in organic synthesis and as core scaffolds in a range of biologically active natural products.[2][3][4]

This guide focuses on a specific, highly activated subclass: 3,3-dichloro-β-lactones. The introduction of two chlorine atoms at the C3 position dramatically influences the molecule's electronic properties, further enhancing its electrophilicity and opening unique reaction pathways. For researchers and drug development professionals, understanding the synthesis, reactivity, and synthetic potential of these compounds is crucial for leveraging their power as chemical building blocks. This document provides a comprehensive exploration of the core chemical principles governing 3,3-dichloro-β-lactones, grounded in mechanistic insights and practical experimental considerations.

Synthesis: Taming a Reactive Ketene for [2+2] Cycloaddition

The most prevalent and effective method for synthesizing 3,3-dichloro-β-lactones is the Staudinger [2+2] cycloaddition of dichloroketene with an aldehyde or ketone.[5] Dichloroketene is a highly reactive and unstable intermediate that readily polymerizes; therefore, it must be generated in situ for immediate consumption in the cycloaddition reaction.

Several methods exist for generating dichloroketene, with the dehalogenation of trichloroacetyl chloride by activated zinc being a common and effective choice. An alternative, often providing superior yields, involves the generation from dilithiodichloroacetate followed by dehydration of the resulting β-hydroxy acid.[5] The choice of method is often dictated by the substrate and desired scale, with the zinc-mediated route being operationally simpler for many applications.

The causality behind this synthetic choice is clear: the [2+2] cycloaddition is a convergent and often highly diastereoselective method to construct the strained four-membered ring in a single step. The electrophilic carbonyl of the aldehyde or ketone partner readily reacts with the nucleophilic carbon of the ketene.

Workflow for Dichloroketene Generation and Cycloaddition

G cluster_generation Dichloroketene Generation cluster_cycloaddition [2+2] Cycloaddition reagent1 Cl3CCOCl (Trichloroacetyl chloride) ketene Cl2C=C=O (Dichloroketene) reagent1->ketene + Zn(Cu) - ZnCl2 reagent2 Zn(Cu) (Zinc-Copper Couple) reagent2->ketene product 3,3-Dichloro-β-lactone ketene->product in situ ketone R1(R2)C=O (Ketone/Aldehyde) ketone->product

Caption: In situ generation of dichloroketene and subsequent [2+2] cycloaddition.

The Source of Enhanced Electrophilicity

The reactivity of 3,3-dichloro-β-lactones is governed by a combination of ring strain and powerful electronic effects.

  • Ring Strain: Like all β-lactones, the deviation from ideal tetrahedral (sp³) and trigonal planar (sp²) bond angles creates significant strain. Nucleophilic attack leading to ring-opening is thermodynamically favorable as it relieves this strain.[2][6]

  • Inductive Effects: The two chlorine atoms at the C3 position are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring. This effect has two major consequences:

    • It polarizes the C2-C3 bond, making the carbonyl carbon (C2) significantly more electron-deficient and thus a much stronger electrophile.

    • It destabilizes any potential positive charge development at the adjacent C4 carbon, which influences the regioselectivity of certain reactions, particularly Lewis acid-catalyzed rearrangements.

Mechanistic Pathways: A Tale of Two Cleavages

The high electrophilicity of the 3,3-dichloro-β-lactone ring allows it to be opened by a wide variety of nucleophiles. The regioselectivity of the attack—that is, whether the nucleophile attacks the carbonyl carbon (C2) or the alkyl carbon (C4)—is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle.[2]

  • Acyl C-O Cleavage (C2 Attack): "Hard" nucleophiles, characterized by high charge density (e.g., alkoxides, Grignard reagents, organolithiums, hydride reagents), preferentially attack the hard electrophilic center: the carbonyl carbon. This results in the cleavage of the C2-O1 bond and formation of an aldol-type adduct.[2]

  • Alkyl C-O Cleavage (C4 Attack): "Soft" nucleophiles, which are more polarizable (e.g., organocuprates, azides, thiolates, halides), tend to attack the softer electrophilic center at C4. This leads to cleavage of the C4-O1 bond with inversion of stereochemistry at the C4 center, yielding a substituted propionic acid derivative.[2]

Nucleophilic Ring-Opening Mechanisms

G cluster_hard Acyl C-O Cleavage (C2 Attack) cluster_soft Alkyl C-O Cleavage (C4 Attack) start 3,3-Dichloro-β-lactone hard_nuc Hard Nucleophile (e.g., RO⁻, RMgX) start->hard_nuc Path A soft_nuc Soft Nucleophile (e.g., R₂CuLi, N₃⁻) start->soft_nuc Path B hard_product Aldol-type Adduct (β-Hydroxy Derivative) hard_nuc->hard_product soft_product Propionic Acid Derivative soft_nuc->soft_product G start 4,4-Dialkyl-3,3-dichloro -β-lactone intermediate1 Activated Complex [Lactone-LA] start->intermediate1 + LA la Lewis Acid (LA) la->intermediate1 intermediate2 Tertiary Carbocation Intermediate intermediate1->intermediate2 C4-O1 Cleavage intermediate3 Rearranged Secondary Carbocation intermediate2->intermediate3 Rearrangement product 3-Chloro Butenolide intermediate3->product Carboxylate attack - HCl, - LA

Caption: Proposed mechanism for the rearrangement of 3,3-dichloro-β-lactones.

Applications in Synthesis and Drug Discovery

The predictable and diverse reactivity of 3,3-dichloro-β-lactones makes them powerful intermediates. The ring-opened products are densely functionalized molecules that serve as valuable building blocks for more complex targets.

Reactant ClassRing-Opening ProductPotential Application
Water/Hydroxideβ-Hydroxy-α,α-dichloro-carboxylic acidPrecursor to polyketides
Alcohols/Alkoxidesβ-Hydroxy-α,α-dichloro-estersChiral building blocks
Aminesβ-Hydroxy-α,α-dichloro-amidesSynthesis of amino acids, peptides
Organocupratesα,α-Dichloro-β-substituted carboxylic acidsAccess to complex carboxylic acids
Lewis Acids3-Chloro butenolidesIntermediates for natural products

Furthermore, the β-lactone and β-lactam rings are considered "privileged structures" in medicinal chemistry. [6]β-Lactam-containing compounds, like penicillins, are cornerstone antibiotics. [7]Similarly, β-lactones are known inhibitors of serine hydrolases and have shown potential as antibacterial and anticancer agents. [8][9]While 3,3-dichloro-β-lactones themselves are primarily viewed as synthetic intermediates, their dichlorinated β-lactam analogues have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that the dichloro substitution pattern could be a valuable motif in the design of novel therapeutic agents. [10]

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4,4-Diethyl-3,3-dichlorooxetan-2-one

This protocol is adapted from the procedure described for a similar substrate. [5]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and an addition funnel.

  • Reagent Preparation: In the flask, add activated zinc powder (or a zinc-copper couple) and a suitable solvent such as anhydrous diethyl ether.

  • Initiation: In the addition funnel, prepare a solution of 3-pentanone and trichloroacetyl chloride in anhydrous diethyl ether.

  • Reaction: Gently heat the zinc suspension to reflux. Add the solution from the addition funnel dropwise to the refluxing mixture over 1-2 hours. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Workup: After the addition is complete, continue refluxing for an additional hour. Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove excess zinc and salts, washing the filter cake with additional diethyl ether.

  • Purification: Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 3,3-dichloro-β-lactone.

Protocol 2: Lewis Acid-Catalyzed Rearrangement to 3-Chloro-4-ethyl-5-methyl-2(5H)-furanone

This protocol is adapted from procedures described in the literature. [5][11]

  • Apparatus Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified 4,4-diethyl-3,3-dichlorooxetan-2-one from Protocol 1 in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or magnesium bromide diethyl etherate (MgBr₂·OEt₂), portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel to isolate the 3-chloro butenolide product.

Conclusion and Future Outlook

3,3-Dichloro-β-lactones represent a class of highly activated and synthetically versatile intermediates. The combination of inherent ring strain and the powerful inductive effect of the gem-dichloro substituents renders the four-membered ring exceptionally electrophilic, susceptible to a range of regioselective, nucleophile-dependent ring-opening reactions. Moreover, their unique rearrangement under Lewis acid catalysis provides an efficient entry into substituted 3-chloro butenolides.

For synthetic chemists, these compounds are not merely curiosities but are powerful tools for the rapid construction of molecular complexity. For drug discovery professionals, the insights gained from their reactivity and the biological activity of related structures offer intriguing possibilities for the design of novel covalent inhibitors and other therapeutic agents. Future research will likely focus on developing asymmetric syntheses of these lactones, expanding their reaction scope with new catalytic systems, and exploring their application as precursors to novel biologically active molecules.

References

  • Black, T. H., & McDermott, T. S. (1990). A New Synthesis of 3-Chloro Butenolides via Rearrangement of 3,3-Dichloro Beta Lactones.
  • Black, T. H., & McDermott, T. S. (1990). A New Synthesis of 3-Chloro Butenolides via Rearrangement of 3,3-Dichloro Beta Lactones. Taylor & Francis Online.
  • Caputo, F., et al. (2014).
  • Smith, A. M. R., et al. (2019). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. Royal Society of Chemistry.
  • Krasavin, M., et al. (2021).
  • Poblete, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones.
  • Danheiser, R. L., & Nowick, J. S. (1991). Method for synthesizing β-lactones and alkenes.
  • Poblete, S., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Poblete, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry.
  • Cruz-Gregorio, S. E., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3.
  • A practical and efficient method for the synthesis of .beta.-lactones. The Journal of Organic Chemistry.
  • Eberhard, J., & Williams, I. H. (2002). Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring.
  • Noyce, D. S., & Banitt, E. H. (1966). The Stereochemistry of the Decarboxylation of β-Lactones to Form Olefins. The Journal of Organic Chemistry.
  • Lactone synthesis. Organic Chemistry Portal.
  • Romo, D. (2011).
  • Poblete, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry.
  • Gersch, M., et al. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm.
  • can someone explain : r/Mc
  • Electrophilic reactivities of cyclic enones and α,β-unsatur
  • Zaugg, H. E. (1954). β-Lactones. Organic Reactions.
  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
  • Wang, Y., Tennyson, R. L., & Romo, D. (2004).
  • Gobis, K., et al. (2019).
  • West, T. H., et al. (2020). NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. Beilstein Journal of Organic Chemistry.
  • Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management.
  • Gładkowski, W., et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. MDPI.
  • The ring opening of lactones and lactams.
  • Wissler, M. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. Gettysburg College.
  • Stereochemistry in Chemical Reactions. Chemistry LibreTexts.
  • Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products.
  • Biologically Active Natural δ-Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis. PubMed.

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Methodological & Application

The Enigmatic Chiral Intermediate: An Application and Protocol Guide to 3,3-dichloro-1-oxaspiro[3.4]octan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Niche Chiral Building Block

In the landscape of chiral intermediates for asymmetric synthesis, a vast arsenal of building blocks is available to the modern chemist. However, some molecules remain enigmatic, with their full potential yet to be unlocked and documented in readily accessible scientific literature. One such compound is 3,3-dichloro-1-oxaspiro[3.4]octan-2-one . Despite its intriguing structural features—a spirocyclic core, a reactive lactone, and gem-dichloro substitution predisposing it to unique chemical transformations—a comprehensive body of research detailing its synthesis and application as a chiral intermediate is not prominently available.

This application note, therefore, takes a dual approach. Firstly, it acknowledges the current scarcity of specific data on this compound. Secondly, and more importantly, it provides a detailed guide on the broader, well-established class of chiral spirocyclic lactones . By exploring the synthesis, reactivity, and applications of analogous structures, we aim to provide a predictive framework and a solid foundation for researchers interested in the potential of dichlorinated spiro-lactones and other novel chiral intermediates. The principles and protocols detailed herein are derived from established methodologies for related compounds and are intended to serve as a starting point for the exploration of this and other underutilized chiral building blocks.

The Allure of Spirocyclic Lactones in Medicinal Chemistry

Spirocyclic frameworks have garnered significant attention in drug discovery due to their inherent three-dimensionality. This rigid, non-planar architecture offers a distinct advantage over more traditional, "flat" aromatic systems, enabling more precise and novel interactions with biological targets. The incorporation of a spirocyclic motif can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability. When this spiro-center is chiral, it opens the door to the development of highly selective and potent therapeutic agents.

The lactone functionality, a cyclic ester, is a common feature in a multitude of biologically active natural products and pharmaceuticals.[1] Its presence provides a handle for further chemical modification and can contribute to the overall biological activity of the molecule. The combination of a chiral spiro-center and a lactone ring in one molecule, as in the case of this compound, presents a powerful scaffold for the synthesis of complex and biologically relevant molecules.

Hypothetical Synthesis of this compound

While a definitive, optimized synthesis for this compound is not readily found in the literature, we can propose a logical synthetic pathway based on established organic reactions. A plausible approach would involve the dichlorination of a precursor spiro-lactone or the cyclization of a dichlorinated open-chain precursor.

One potential route could start from cyclopentanone and involve a Reformatsky-type reaction with an appropriate α,α-dichloro ester, followed by cyclization. Alternatively, a [2+2] cycloaddition between dichloroketene and a suitable cyclic enol ether could be envisioned.

Stereoselective Reactions: The Gateway to Chiral Architectures

The true value of a chiral intermediate lies in its ability to direct the stereochemical outcome of a reaction, leading to the formation of a single desired stereoisomer. For a molecule like this compound, several types of stereoselective transformations can be anticipated.

Nucleophilic Ring-Opening of the Lactone

The lactone ring is susceptible to nucleophilic attack, leading to its opening. In a chiral, non-racemic spiro-lactone, this reaction can proceed with high stereoselectivity, transferring the chirality of the starting material to the product. The gem-dichloro group at the α-position would likely influence the regioselectivity and stereoselectivity of this ring-opening.

Conceptual Reaction Scheme:

G cluster_0 Stereoselective Lactone Ring-Opening Start Chiral 3,3-dichloro- 1-oxaspiro[3.4]octan-2-one Product Chiral open-chain product with new stereocenter(s) Start->Product Nucleophilic Attack Reagent Nucleophile (e.g., R-MgBr, R-Li, Nu-H) Reagent->Product

Caption: Conceptual workflow for the stereoselective ring-opening of a chiral dichlorinated spiro-lactone.

Reactions at the Dichlorinated Carbon

The gem-dichloro center is a key functional group that can be manipulated to introduce further complexity. Reductive dechlorination could lead to the corresponding monochlorinated or dechlorinated lactone. Alternatively, reaction with appropriate reagents could lead to the formation of other functional groups at this position.

Application in the Synthesis of Bioactive Molecules

Chiral spiro-lactones are valuable intermediates in the synthesis of a wide range of biologically active compounds, including natural products and their analogs. The unique structural features of this compound would make it a potentially valuable building block for accessing novel chemical space in drug discovery programs. For instance, sesquiterpene lactones, a class of natural products with a wide range of biological activities, often contain a lactone ring.[2][3] The spirocyclic and dichlorinated nature of the title compound could be exploited to create novel analogs of these natural products with potentially enhanced or altered biological activities.

Protocols: A Practical Guide to Working with Chiral Spiro-Lactones

The following protocols are based on established procedures for the synthesis and reaction of chiral spiro-lactones and are intended to be adapted for use with this compound or its analogs.

Protocol 1: Asymmetric Synthesis of a Chiral Spiro-γ-lactone via Iodolactonization

This protocol describes a general method for the enantioselective synthesis of a chiral spiro-lactone from a prochiral diallylic malonate, a reaction that proceeds through a halonium ion intermediate.

Reaction Workflow:

G cluster_workflow Asymmetric Iodolactonization Workflow A 1. Prepare reaction mixture: Prochiral diallylic malonate Chiral catalyst (e.g., chiral phosphine) Solvent (e.g., CH2Cl2) B 2. Cool to low temperature (e.g., -78 °C) A->B C 3. Add iodinating agent (e.g., I2 or NIS) B->C D 4. Stir until reaction is complete (Monitor by TLC) C->D E 5. Quench reaction (e.g., with Na2S2O3 solution) D->E F 6. Work-up and purification (Extraction and column chromatography) E->F G 7. Characterize chiral spiro-lactone (NMR, HRMS, optical rotation) F->G G cluster_workflow Diastereoselective Ring-Opening Workflow A 1. Prepare solution of chiral spiro-lactone in anhydrous THF B 2. Cool to low temperature (e.g., -78 °C) A->B C 3. Add Grignard reagent (R-MgBr) dropwise B->C D 4. Stir and allow to warm to room temperature C->D E 5. Quench reaction (e.g., with saturated NH4Cl solution) D->E F 6. Work-up and purification (Extraction and column chromatography) E->F G 7. Characterize diastereomeric products (NMR to determine d.r.) F->G

Sources

nucleophilic attack on spiro-beta-lactone carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Protocol Optimization for Nucleophilic Ring-Opening of Spiro-


-Lactones 

Part 1: Introduction & Chemical Logic

Spiro-


-lactones represent a privileged scaffold in medicinal chemistry, most notably exemplified by the marine natural product Salinosporamide A (Marizomib)  and the metabolite Omuralide .[1] Unlike simple 

-lactones, the spiro-fusion confers a rigid stereochemical environment that directs nucleophilic attack while protecting the strained ring from non-specific hydrolysis.[1]

This guide addresses the critical challenge of working with these electrophiles: balancing reactivity (driven by ring strain) with selectivity (driven by the spiro-architecture). The primary application focus is the covalent inhibition of the 20S proteasome and the use of these scaffolds as Activity-Based Probes (ABPs) .

The Mechanistic Differentiator: Suicide Inhibition

The reactivity of spiro-


-lactones is defined by the relief of ring strain (

23 kcal/mol). However, the "super-potency" of compounds like Salinosporamide A arises from a secondary mechanism following the initial nucleophilic attack.
  • Recognition: The rigid bicyclic core fits the S1 specificity pocket of the proteasome

    
    -subunit.
    
  • Acylation: The catalytic N-terminal Threonine (

    
    ) attacks the carbonyl carbon of the 
    
    
    
    -lactone.[2]
  • Ring Opening: The four-membered ring opens, forming an acyl-enzyme intermediate.[1]

  • Irreversible Locking (The Salinosporamide Effect): In Salinosporamide A, the newly generated alkoxide acts as an intramolecular nucleophile, displacing a neighboring chloride ion to form a stable tetrahydrofuran (THF) ring.[3] This second cyclization renders the reaction virtually irreversible.

Part 2: Visualizing the Mechanism

The following diagram illustrates the unique "Double-Cyclization" mechanism of Salinosporamide A compared to standard


-lactone ring opening.

Salinosporamide_Mechanism Substrate Spiro-beta-Lactone (Salinosporamide A) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Enzyme 20S Proteasome (Thr1-OH Nucleophile) Enzyme->Tetrahedral Nucleophilic Attack on Carbonyl AcylEnzyme Acyl-Enzyme Adduct (Ring Open / Alkoxide Generated) Tetrahedral->AcylEnzyme Ring Strain Release THF_Adduct THF-Ring Closed Adduct (Irreversible Inhibition) AcylEnzyme->THF_Adduct Cl- Displacement (Intramolecular)

Figure 1: Mechanism of Action for Salinosporamide A.[1][2][3][4][5][6][7][8][9][10] The initial nucleophilic attack by the proteasome Threonine leads to ring opening, followed by a unique intramolecular ether formation that permanently locks the enzyme.

Part 3: Experimental Protocols

Protocol A: Kinetic Fluorescence-Based Proteasome Inhibition Assay

Purpose: To determine the


 of spiro-

-lactone derivatives against the 20S proteasome.[1]

Critical Reagents:

  • Buffer: 20 mM HEPES (pH 7.4), 0.5 mM EDTA, 0.035% SDS. Note: Avoid Tris or buffers with primary amines as they can react with the

    
    -lactone.
    
  • Substrate: Suc-LLVY-AMC (Fluorogenic substrate for Chymotrypsin-like activity).[1]

  • Enzyme: Purified human 20S proteasome (approx. 1 nM final concentration).[1]

Step-by-Step Workflow:

  • Compound Preparation: Prepare 100x stocks of the spiro-

    
    -lactone in anhydrous DMSO. Serial dilute (e.g., 10 
    
    
    
    M to 0.1 nM).[1]
  • Enzyme Activation: Dilute 20S proteasome into the Assay Buffer containing SDS (SDS activates the 20S particle gate). Incubate at 37°C for 10 minutes.

  • Inhibitor Incubation: Add 1

    
    L of compound stock to 99 
    
    
    
    L of enzyme solution in a black 96-well plate.
    • Kinetic Check: For irreversible inhibitors, vary pre-incubation times (0, 15, 30, 60 min) to assess time-dependent inhibition.[1]

  • Substrate Addition: Add Suc-LLVY-AMC (50

    
    M final) to initiate the reaction.[1]
    
  • Detection: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes.

  • Data Analysis: Plot the linear slope (RFU/min) vs. inhibitor concentration. Fit to a pseudo-first-order equation to derive

    
    .[1]
    
Protocol B: Activity-Based Protein Profiling (ABPP) in Cell Lysates

Purpose: To assess the selectivity of a spiro-


-lactone probe (equipped with an alkyne handle) across the entire proteome.[1]

Workflow Diagram:

ABPP_Workflow Lysate Cell Lysate Preparation (PBS, pH 7.4) Probe Add Spiro-Lactone-Alkyne Probe (1-10 µM) Lysate->Probe Incubate Incubation (30-60 min @ 37°C) Probe->Incubate Click CuAAC Click Reaction (+ Azide-Rhodamine/Biotin) Incubate->Click Covalent Tagging Analysis SDS-PAGE / Mass Spec (Fluorescence or Streptavidin) Click->Analysis Visualization

Figure 2: ABPP Workflow for profiling spiro-


-lactone targets.[1] The "Click" step is essential as the bulky reporter tag is often too large to fit in the active site during the initial attack.

Detailed Procedure:

  • Lysate Prep: Lyse cells in PBS (pH 7.4). Adjust protein concentration to 1 mg/mL. Crucial: Do not use protease inhibitors during lysis as they will mask the targets.

  • Probe Labeling: Add the alkyne-functionalized spiro-

    
    -lactone (1 
    
    
    
    M final) to the lysate. Incubate for 1 hour at room temperature.
    • Control: Pre-incubate a separate sample with 10x excess of a competitor (e.g., Bortezomib or unlabeled Salinosporamide A) to define specific binding.[1]

  • Click Chemistry: Add the "Click Cocktail" sequentially:

    • 100

      
      M Azide-Rhodamine (or Azide-Biotin)[1]
      
    • 1 mM TCEP (fresh)[1]

    • 100

      
      M TBTA (ligand)[1]
      
    • 1 mM CuSO

      
      
      
  • Reaction: Vortex and incubate for 1 hour at room temperature.

  • Quench: Add ice-cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe. Spin at 15,000 x g for 10 min.

  • Resuspension & Analysis: Resuspend the pellet in 1x SDS loading buffer. Boil and resolve on SDS-PAGE.[1] Scan for fluorescence.[1][11]

Part 4: Data Interpretation & Troubleshooting

Comparative Reactivity Data (Representative):

Compound ClassTarget SpecificityApprox. IC50 (Chymotrypsin-like)Reversibility
Spiro-

-lactone (Salinosporamide A)
Pan-Proteasome (

5,

2,

1)
< 5 nMIrreversible (THF formation)
Spiro-

-lactone (Omuralide)
Proteasome (

5 dominant)
~ 50 nMSlowly Reversible (Hydrolysis)
Simple

-lactone
Serine Hydrolases (Broad)Variable (

M range)
Reversible
Peptide Boronate (Bortezomib) Proteasome (

5,

1)
< 5 nMReversible

Troubleshooting Guide:

  • High Background in ABPP: Reduce probe concentration or increase the acetone wash steps. Non-specific labeling often occurs at Cysteines if the probe concentration is too high (>10

    
    M).
    
  • No Inhibition Observed: Check buffer pH.

    
    -lactones hydrolyze rapidly at pH > 8.[1]0. Ensure the DMSO stock is anhydrous.
    
  • Unexpected Targets: Spiro-

    
    -lactones can cross-react with other serine hydrolases (e.g., FAS, PME-1).[1] Always perform competition assays to verify active-site specificity.
    

References

  • Groll, M., et al. (2006).[1][7] "Salinosporamide A: A highly cytotoxic proteasome inhibitor from a novel microbial source, a marine bacterium of the new genus Salinospora."[4] Angewandte Chemie International Edition. [Link][1]

  • Feling, R. H., et al. (2003).[1] "Salinosporamide A: a highly cytotoxic proteasome inhibitor from a novel microbial source, a marine bacterium of the new genus Salinospora."[4] Angewandte Chemie. [Link][1]

  • Clerc, J., et al. (2009).[1] "Total Synthesis and Biological Evaluation of Fused

    
    -Lactone- 
    
    
    
    -Lactam Proteasome Inhibitors." European Journal of Organic Chemistry. [Link][1]
  • Bottcher, T. & Sieber, S. A. (2008).[1][12] "Beta-Lactones as specific inhibitors of ClpP proteases and new tools for the investigation of cellular functions." Journal of the American Chemical Society. [Link]

  • Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link][1]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3,3-dichloro-beta-lactones during workup

Technical Support Center: 3,3-Dichloro- -Lactone Handling

Topic: Prevention of Hydrolysis During Workup & Purification Ticket ID: CHEM-SUP-8821 Status: Active Analyst: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Chemical Context

The Core Problem: 3,3-dichloro-

  • Ring Strain: The four-membered ring possesses ~26 kcal/mol of strain energy.

  • Electronic Activation: The gem-dichloro substitution at the

    
    -position exerts a strong inductive effect (
    
    
    ), significantly increasing the electrophilicity of the carbonyl carbon compared to non-halogenated lactones.

The Failure Mode: During standard aqueous workup, the presence of Lewis acidic byproducts (typically Zinc salts from the reductive dechlorination synthesis route) catalyzes the attack of water on the carbonyl.[1] This leads to rapid ring opening, yielding the corresponding


1

Mechanism of Failure (The "Why")

To prevent hydrolysis, you must understand the enemy.[1] The diagram below illustrates the divergent pathways between a successful isolation and the hydrolysis cascade triggered by improper workup.

HydrolysisPathwaysRxnReaction Mixture(Lactone + ZnCl2 + Solvent)Quench_BadAqueous Quench(Water/Acid)Rxn->Quench_BadStandard ProtocolQuench_GoodAnhydrous Workup(Hexane dilution/Filtration)Rxn->Quench_GoodOptimized ProtocolInter_BadActivated Complex(Zn-coordinated Carbonyl)Quench_Bad->Inter_BadLewis Acid Catalysis(ZnCl2 + H2O)Prod_GoodIntact Lactone(Isolated)Quench_Good->Prod_GoodRemoval of Zn SaltsNo Water PresentProd_BadHydrolyzed Product(β-hydroxy acid)Inter_Bad->Prod_BadNu: Attack (H2O)Ring Opening

Figure 1: Decision tree showing the critical divergence between aqueous hydrolysis (Red) and anhydrous isolation (Green).[1]

Troubleshooting Guide

Scenario A: "My crude NMR shows the product, but it disappears after aqueous wash."
  • Diagnosis: Acid-catalyzed hydrolysis.[2][3][4] The byproduct of the synthesis (usually

    
     if prepared via trichloroacetyl chloride) acts as a Lewis acid. When water is added, it coordinates to the lactone carbonyl, accelerating water attack by orders of magnitude.[1]
    
  • Immediate Fix: Stop using water. Switch to the Anhydrous Precipitation Protocol (See Section 4).

Scenario B: "The product decomposes on the silica column."
  • Diagnosis: Surface acidity of silica gel. The silanol groups (

    
    ) on standard silica are acidic enough to open the strained lactone ring.
    
  • Immediate Fix:

    • Pre-treat silica with 1%

      
       (Triethylamine) in hexanes to neutralize acidity.
      
    • Better: Use rapid filtration through a short pad of neutral alumina.

    • Best: Avoid chromatography. Purify via high-vacuum distillation or crystallization if the derivative is solid.

Scenario C: "I have a persistent emulsion during extraction."
  • Diagnosis: Amphiphilic hydrolysis products. The ring-opened

    
    -hydroxy acid acts as a surfactant, stabilizing emulsions. This is a sign that hydrolysis has already occurred.
    
  • Immediate Fix: Do not attempt to separate. Acidify to pH 2, extract exhaustively to recover the hydrolyzed acid (if useful), or discard. The lactone is likely lost.

Optimized Protocols

Protocol A: The "Golden Standard" (Anhydrous Workup)

Recommended for all 3,3-dichloro-

StepActionRationale
1 Dilution Dilute the reaction mixture (usually in

or THF) with an equal volume of dry Pentane or Hexane .
2 Filtration Filter the slurry through a pad of Celite (diatomaceous earth) under an inert atmosphere (Argon/Nitrogen).
3 Concentration Concentrate the filtrate at < 20°C under reduced pressure.
4 Purification High Vacuum Distillation (0.1 mmHg).
Protocol B: The "Emergency" Aqueous Wash

Only use if Zinc salts cannot be removed by filtration (e.g., gummy precipitates).[1]

  • Cooling: Cool the reaction mixture to -10°C .

  • Buffer: Prepare a saturated

    
      solution (buffered ~pH 5-6) or a Phosphate Buffer (pH 7). Do not use water or strong acid. [1]
    
  • Rapid Contact: Pour the cold reaction mixture into the cold buffer. Shake vigorously for < 30 seconds .

  • Separation: Separate layers immediately.

  • Drying: Dry the organic layer over anhydrous

    
     (Magnesium Sulfate) for 5 minutes. Filter and concentrate immediately.
    

Frequently Asked Questions (FAQs)

Q: Can I store 3,3-dichloro-


-lactones in the fridge?A:1

Q: Why not use NaOH to wash out the acid? A:

1

Q: My lactone is a solid. Can I recrystallize it? A: Yes. Recrystallization from Hexane/Et2O or Pentane at low temperature is often superior to chromatography. Avoid alcohols (MeOH, EtOH) as solvents; they will nucleophilically open the ring to form esters.[1]

References

  • Brady, W. T. (1981).[1] "Halogenated Ketenes." Tetrahedron, 37(17), 2949-2966.[1]

    • Foundational text on the synthesis and stability of dichloroketene cycloadducts.
  • Danheiser, R. L., et al. (1990).[1] "beta-Lactones as Intermediates in the Synthesis of Substituted Alkenes." Journal of Organic Chemistry, 55, 1959.[1] [1]

    • Details the handling of sensitive beta-lactones and their thermal decarboxyl
  • Pommier, A., & Pons, J. M. (1993).[1] "Recent Advances in the Chemistry of beta-Lactones." Synthesis, 1993(05), 441-459.[1] [1]

    • Comprehensive review covering hydrolysis mechanisms and stability factors.
  • Calter, M. A. (1996).[1] "Catalytic, Asymmetric Dimerization of Ketenes." Journal of Organic Chemistry, 61(23), 8006-8007.[1] [1]

    • Provides modern protocols for handling reactive lactone species.

Technical Support Center: Dichloroketene [2+2] Cycloaddition Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Dichloroketene Addition to Cyclopentanone

Critical Diagnostic: Define Your Target

User Alert: Before proceeding, verify your target reaction. Dichloroketene (DCK) reacts differently with the carbonyl of cyclopentanone versus the alkene of its derivatives.

Target SubstrateReaction TypePrimary ProductCommon Application
Cyclopentanone (Ketone)[2+2] to CarbonylSpiro-oxetanone (

-lactone)
Spiro-fused scaffolds, ring expansion.
Silyl Enol Ether (of Cyclopentanone)[2+2] to AlkeneDichlorocyclobutanone (Fused)Ring expansion to cycloheptanes; functionalized cyclopentanes.
Cyclopentadiene (Diene)[2+2] to AlkeneBicyclo[3.2.0]heptanone Prostaglandin synthesis (Corey lactone).

This guide focuses on the direct addition to Cyclopentanone and the Silyl Enol Ether route , as these directly involve the ketone starting material.

Module 1: Reagent Generation (The Engine)

Dichloroketene is too unstable to be stored; it must be generated in situ. The method of generation is the single biggest factor in yield optimization.

Protocol A: The Krepski-Hassner Modification (Recommended)

Best for: Direct addition to carbonyls and unreactive alkenes. Mechanism: Dehalogenation of trichloroacetyl chloride using activated Zinc.[1]

The "Secret" Ingredient: Phosphorus Oxychloride (


).
  • Why? Zinc chloride (

    
    ) generated during the reaction catalyzes the polymerization of dichloroketene, killing your yield. 
    
    
    
    complexes with
    
    
    , keeping the ketene "free" to react with your cyclopentanone.
Step-by-Step Optimization:
  • Zinc Activation (The Failure Point):

    • Do not use standard zinc dust.

    • Protocol: Treat Zn dust (2-3 eq) with 10% HCl (aq), wash with water, ethanol, then ether. Dry under high vacuum.

    • Couple Formation: Stir activated Zn with

      
       in hot acetic acid, wash/dry. This Zn-Cu couple is 10x more reactive.
      
  • Solvent Choice:

    • Use Diethyl Ether (

      
      )  or DME . THF can sometimes compete as a nucleophile or complex the zinc too strongly.
      
  • Ultrasound (Sonochemistry):

    • Pro Tip: Conducting the reaction in an ultrasonic bath often doubles the yield by constantly cleaning the Zn surface of oxides and chloride salts.

Protocol B: The Dehydrohalogenation Method

Best for: Highly reactive substrates (rarely optimal for simple ketones). Mechanism: Dichloroacetyl chloride + Triethylamine.[2][3]

  • Warning: This method produces amine salts that can catalyze ketene dimerization. Only use if Zn chemistry is incompatible with your substrate.

Module 2: Experimental Workflows

Workflow 1: Direct Carbonyl Addition (Spiro-Lactone Synthesis)

Target: 2,2-dichloro-1-oxaspiro[3.4]octan-1-one

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Charge: Add Activated Zn-Cu (4 eq) and Cyclopentanone (1.0 eq) in dry

    
    .
    
  • Catalyst: Add

    
     (1.1 eq). Do not skip this.
    
  • Addition: Mix Trichloroacetyl chloride (1.2 eq) in

    
    . Add dropwise  over 2-3 hours.
    
    • Rate Control: If added too fast, local concentration of ketene spikes

      
       dimerization.
      
  • Temperature: Maintain gentle reflux (35°C).

  • Quench: Decant liquid from Zinc residue. Wash with cold

    
     (rapidly) to remove acid chlorides.
    
  • Isolation: These spiro-lactones are thermally unstable. Do not distill at high vacuum/temp. Purify via rapid silica filtration or use crude for the next step.

Workflow 2: The Silyl Enol Ether Route (High Yield Pathway)

Target: 7,7-dichlorobicyclo[3.2.0]heptan-6-one derivatives Why? The C=C bond of the enol ether is a better nucleophile than the C=O of the ketone.

  • Step 1 (Activation): Convert Cyclopentanone to TMS-enol ether (TMSCl,

    
    , DMF). Isolate.
    
  • Step 2 (Cycloaddition): React TMS-enol ether with Trichloroacetyl chloride/Zn-Cu (as above).

  • Result: This yields a stable cyclobutanone with a silyl ether group, which can be hydrolyzed to a diketone or reduced.

Module 3: Visualization of Pathways

DCK_Optimization cluster_Method In Situ Generation Start Cyclopentanone Route1 Direct Addition (C=O Attack) Start->Route1 Direct Route2 Silyl Enol Ether (TMS-Cl) Start->Route2 Activation Zn Zn-Cu / POCl3 (Krepski-Hassner) Product1 Spiro-beta-lactone (Unstable) Zn->Product1 [2+2] Product2 Dichlorocyclobutanone (Fused Ring) Zn->Product2 [2+2] Base Et3N / Dichloroacetyl Cl (Standard) Base->Product2 Lower Yield Route1->Zn Requires High Reactivity Route2->Zn Standard Route2->Base Possible

Caption: Logical flow for selecting the correct addition pathway based on target stability and yield requirements.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yield < 10% Zinc surface passivation.Action: Switch to Zn-Cu couple. Use ultrasound during addition.[4] Ensure

is fresh.
Polymer/Tar formation Ketene dimerization.Action: Reduce addition rate of acid chloride. Increase dilution (0.1 M). Ensure

is present to scavenge

.
No Reaction (Recovered SM) Ketene decomposition before reaction.Action: The ketone is a poor nucleophile. Switch to Workflow 2 (Silyl Enol Ether) to increase nucleophilicity of the substrate.
Product decomposes on column Acid sensitivity of

-lactone.
Action: Pre-treat silica with 1%

. Perform rapid filtration only. Store at -20°C.
Violent Exotherm Runaway Zn reaction.Action: Initiate reaction with 10% of acid chloride, wait for exotherm/color change, then drip the rest.

References

  • Krepski, L. R., & Hassner, A. (1978).[1][5][6][7] An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins.[1][7] The Journal of Organic Chemistry, 43(14), 2879–2882.[1][7]

  • Brady, W. T. (1981). Halogenated Ketenes: Valuable Intermediates in Organic Synthesis. Tetrahedron, 37(17), 2949-2966.

  • Danheiser, R. L., et al. (1990). Methodology for the Synthesis of Cyclobutanones via Dichloroketene.[1][2][3][6] Organic Syntheses, Coll. Vol. 8, p. 82.

  • Deprés, J. P., & Greene, A. E. (1980). Dichloroketene addition to enol ethers: A high yield route. The Journal of Organic Chemistry, 45(10), 2036-2039.

Sources

Technical Support Center: Purification of Unstable Spiro-Beta-Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable spiro-beta-lactones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these sensitive yet vital compounds. Spiro-beta-lactones are a class of molecules with significant therapeutic potential, but their inherent ring strain and susceptibility to degradation present unique purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity while preserving the integrity of your target molecules.

I. Understanding the Instability of Spiro-Beta-Lactones

Spiro-beta-lactones are four-membered cyclic esters with a spirocyclic center, which introduces significant ring strain. This inherent strain makes the lactone ring highly susceptible to nucleophilic attack, leading to ring-opening and loss of the desired compound.[1][2] The primary degradation pathways include:

  • Hydrolysis: Reaction with water, often catalyzed by acid or base, cleaves the ester bond to form a β-hydroxy acid.[1][3][4]

  • Nucleophilic Ring-Opening: Attack by other nucleophiles (e.g., alcohols, amines) at the carbonyl carbon or the β-carbon can lead to a variety of ring-opened products.[5][6]

  • Epimerization: Basic conditions can lead to epimerization at the α-carbon without ring-opening.[5]

  • Decomposition on Stationary Phase: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds during chromatography.[7][8][9]

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of unstable spiro-beta-lactones in a question-and-answer format.

Issue 1: My spiro-beta-lactone is decomposing on the silica gel column.

Probable Cause: The acidic nature of silica gel is likely catalyzing the hydrolysis or ring-opening of your spiro-beta-lactone.[7][8]

Solution:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (Et3N) or pyridine. Typically, 0.1-1% (v/v) of the base is sufficient. This neutralizes the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[7][10]

    • Alumina (Al2O3): Available in neutral, basic, or acidic forms. For unstable beta-lactones, neutral or basic alumina is recommended.

    • Florisil® (Magnesium Silicate): A milder adsorbent that can be effective for purifying sensitive compounds.[8]

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of decomposition.[9]

    • Use flash chromatography with applied pressure to expedite the separation.

    • Optimize your solvent system to ensure your compound elutes in a reasonable number of column volumes.

Issue 2: I am seeing poor separation between my spiro-beta-lactone diastereomers.

Probable Cause: Diastereomers of spiro-beta-lactones can have very similar polarities, making them difficult to resolve by standard isocratic elution.

Solution:

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[7][8] This can help to improve the resolution between closely eluting compounds. A shallow gradient is often more effective for separating diastereomers.

  • Optimize the Solvent System: Systematically screen different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[11][12] Reversed-phase (e.g., C18) or normal-phase columns can be used, depending on the polarity of your compound.

Issue 3: My spiro-beta-lactone is eluting with the solvent front.

Probable Cause: The eluent is too polar, causing your compound to have a very low affinity for the stationary phase.

Solution:

  • Decrease the Polarity of the Eluent: Start with a much less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try starting with 5% or 10%.

  • Perform Thorough TLC Analysis: Before running the column, carefully develop a solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[8][13]

Issue 4: My spiro-beta-lactone is not eluting from the column.

Probable Cause: The eluent is not polar enough, or your compound has irreversibly adsorbed to or decomposed on the stationary phase.

Solution:

  • Increase the Polarity of the Eluent: If your compound is stable, gradually increase the polarity of the solvent system.

  • Check for Decomposition: If you suspect decomposition, you can perform a small-scale stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[8]

  • Consider Dry Loading: If your compound is poorly soluble in the initial eluent, it may precipitate at the top of the column. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, can improve the initial banding and elution.[9][13]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying unstable spiro-beta-lactones?

A1: Flash column chromatography using deactivated silica gel or neutral alumina is a good starting point.[7][10] It is relatively fast, scalable, and the stationary phase can be modified to minimize degradation. For analytical-scale purification or very difficult separations, HPLC is superior.[11][12]

Q2: How can I avoid hydrolysis during workup and purification?

A2:

  • Use anhydrous solvents and reagents whenever possible.

  • Work at low temperatures to slow down the rate of hydrolysis.

  • Avoid acidic or basic aqueous workups if possible. If an aqueous wash is necessary, use neutral water or brine and work quickly.

  • Consider using a phase separator to minimize contact time with the aqueous layer.

Q3: Is recrystallization a viable purification method for spiro-beta-lactones?

A3: Yes, if your spiro-beta-lactone is a solid and you can find a suitable solvent system, recrystallization can be an excellent, non-destructive purification method.[1] It avoids the use of adsorbents like silica gel, which can cause decomposition.

Q4: Should I use protecting groups for my spiro-beta-lactone?

A4: If your spiro-beta-lactone contains other sensitive functional groups, such as hydroxyl groups, using protecting groups can be a very effective strategy.[14][15] Protecting these groups can prevent them from acting as internal nucleophiles and increase the overall stability of the molecule during purification. The protecting group should be chosen such that it can be removed under conditions that do not affect the beta-lactone ring.

Q5: What analytical techniques are best for assessing the purity and stability of my purified spiro-beta-lactone?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity and can also be used to monitor the stability of your compound over time.[11][12][16]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help to identify any degradation products.

IV. Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol provides a step-by-step guide for purifying an unstable spiro-beta-lactone using flash chromatography with triethylamine-deactivated silica gel.

Materials:

  • Crude spiro-beta-lactone

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Anhydrous hexanes and ethyl acetate (or other suitable solvents)

  • Flash chromatography column and system

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system that gives your target spiro-beta-lactone an Rf of approximately 0.2-0.3.[8][13]

    • Prepare the eluent by adding 0.5% (v/v) of Et3N to the chosen solvent mixture (e.g., for 1 L of 20% EtOAc/hexanes, add 5 mL of Et3N).

  • Column Packing:

    • Prepare a slurry of silica gel in the Et3N-containing eluent.

    • Pour the slurry into the column and use pressure to pack it tightly and evenly, avoiding air bubbles.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude spiro-beta-lactone in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.[9][13]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the Et3N-containing solvent system.

    • Apply pressure to achieve a steady and reasonably fast flow rate.

    • Collect fractions and monitor them by TLC to identify those containing your purified spiro-beta-lactone.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.

Data Presentation: Comparison of Stationary Phases
Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, readily availableAcidic, can cause decomposition of sensitive compoundsStable, non-acid sensitive compounds
Deactivated Silica Gel Reduced acidity, minimizes decompositionRequires an extra preparation stepAcid-sensitive compounds like spiro-beta-lactones
Neutral Alumina Non-acidic, good for some sensitive compoundsCan have different activity levels, may retain very polar compoundsCompounds that are unstable on silica gel
Florisil® Mild adsorbent, less acidic than silicaLower resolving power than silica gelHighly sensitive compounds
Reversed-Phase Silica (C18) Suitable for polar compoundsRequires aqueous mobile phases which can cause hydrolysisHPLC purification of polar spiro-beta-lactones

V. Visualizations

Diagram 1: Troubleshooting Logic for Spiro-Beta-Lactone Purification

troubleshooting_logic start Start Purification tlc TLC Analysis (Rf ~0.2-0.3) start->tlc column_setup Setup Flash Column tlc->column_setup decomposition Decomposition on Column? column_setup->decomposition deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes poor_separation Poor Separation? decomposition->poor_separation No deactivate_silica->column_setup gradient Use Gradient Elution poor_separation->gradient Yes no_elution Compound Not Eluting? poor_separation->no_elution No success Pure Product gradient->success increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes elutes_with_front Eluting with Front? no_elution->elutes_with_front No increase_polarity->success decrease_polarity Decrease Eluent Polarity elutes_with_front->decrease_polarity Yes elutes_with_front->success No decrease_polarity->success

Caption: A flowchart for troubleshooting common issues in spiro-beta-lactone purification.

Diagram 2: Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Spiro-Beta-Lactone tlc_analysis TLC to Determine Eluent crude_product->tlc_analysis pack_column Pack Column with Deactivated Silica tlc_analysis->pack_column dry_load Dry Load Sample pack_column->dry_load run_column Run Flash Chromatography dry_load->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_fractions TLC Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure rotovap Remove Solvent combine_pure->rotovap final_analysis Purity Check (NMR, HPLC) rotovap->final_analysis

Sources

Technical Support Center: Managing Residual Trichloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical advice for the effective removal of residual trichloroacetyl chloride from reaction mixtures. As a highly reactive and corrosive reagent, its complete removal is critical for the integrity of subsequent experimental steps and the purity of the final product.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely remove residual trichloroacetyl chloride?

A1: Residual trichloroacetyl chloride can lead to several undesirable outcomes:

  • Side Reactions: Its high reactivity can lead to the formation of unwanted byproducts in subsequent steps, complicating purification and reducing the yield of the desired product.[1]

  • Product Degradation: The presence of this acid chloride can degrade sensitive functional groups in the target molecule over time.

  • Toxicity and Safety: Trichloroacetyl chloride is a corrosive and toxic substance.[4][5][6][7][8] Its presence in a final product, especially in a pharmaceutical context, is unacceptable.

  • Inhibition of Crystallization: Even trace amounts can interfere with the crystallization of the final product.[9]

Q2: What are the primary methods for quenching and removing unreacted trichloroacetyl chloride?

A2: The most common strategies involve converting the reactive acid chloride into a more benign and easily removable species. The primary methods include:

  • Alcohol-Based Quenching: Reaction with an alcohol (e.g., methanol, isopropanol) to form a trichloroacetate ester.

  • Aqueous Hydrolysis: Reaction with water or an aqueous basic solution to form trichloroacetic acid.

  • Amine Quenching: Reaction with a primary or secondary amine to form a stable trichloroacetamide.

The choice of method depends on the stability of your product and the solubility properties of the resulting quenched species.

Q3: How do I choose the most appropriate quenching agent for my specific reaction?

A3: The selection of a quenching agent is a critical decision based on the chemical properties of your desired product and the reaction solvent.

  • For products stable to alcohols: Quenching with methanol or isopropanol is often the preferred method. The resulting methyl or isopropyl trichloroacetate is typically volatile and can be removed under reduced pressure, or it can be easily separated by extraction.

  • For products sensitive to alcohols but stable in water: An aqueous workup is a suitable alternative. Hydrolysis with water or a dilute base like sodium bicarbonate will convert the trichloroacetyl chloride to trichloroacetic acid, which can then be removed by extraction with a basic aqueous solution.

  • For products sensitive to both alcohols and water: Using a non-nucleophilic base to neutralize the HCl generated during the reaction, followed by direct purification methods like distillation or chromatography, might be necessary. However, this is a less common scenario.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching agent; Inadequate reaction time or temperature.Add an excess of the quenching agent (typically 2-5 equivalents relative to the initial amount of trichloroacetyl chloride). Ensure thorough mixing and allow sufficient time for the reaction to go to completion. Gentle warming can sometimes be employed if the product is stable.
Emulsion Formation During Aqueous Workup Formation of salts or amphiphilic byproducts.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
Product Hydrolysis During Aqueous Workup The desired product may be sensitive to the pH of the aqueous solution.If your product is base-sensitive, use a neutral water quench or a mildly acidic wash. If it is acid-sensitive, a carefully controlled quench with a cooled, dilute basic solution (e.g., NaHCO3) is recommended.
Difficulty Removing Quenched Byproducts The boiling point or polarity of the quenched byproduct is similar to the desired product.If using an alcohol quench, consider switching to an alcohol that will produce an ester with a significantly different boiling point. For example, if your product is high-boiling, using methanol will generate the more volatile methyl trichloroacetate. If extraction is problematic, consider using a different solvent system or employing column chromatography for purification.

In-Depth Protocols and Methodologies

Method 1: Alcohol-Based Quenching (Preferred for Volatile Byproduct Formation)

This method is highly effective due to the formation of a relatively volatile and less reactive trichloroacetate ester.

Causality: Alcohols are excellent nucleophiles that readily attack the electrophilic carbonyl carbon of trichloroacetyl chloride. The reaction is typically fast and exothermic. The resulting ester is significantly less reactive than the parent acid chloride and often has a lower boiling point than the desired product, facilitating its removal.

Step-by-Step Protocol:

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exotherm of the quenching reaction.

  • Slow Addition of Alcohol: Slowly add methanol or isopropanol (typically 2-5 equivalents based on the initial moles of trichloroacetyl chloride) to the stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Allow to Warm and Stir: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30-60 minutes to ensure the quenching is complete.

  • Removal of Byproducts:

    • If the product is high-boiling: Remove the solvent and the resulting trichloroacetate ester by rotary evaporation.

    • If the product is volatile: Proceed with an aqueous workup to remove the ester and any remaining traces of trichloroacetic acid.

Diagram: Alcohol-Based Quenching Workflow

A Reaction Mixture (with residual CCl3COCl) B Cool to 0-5 °C A->B C Slowly add Methanol or Isopropanol B->C D Stir at Room Temperature (30-60 min) C->D E Product Isolation D->E F Rotary Evaporation (for high-boiling products) E->F High Boiling G Aqueous Workup (for volatile products) E->G Volatile

Caption: Workflow for alcohol-based quenching.

Method 2: Aqueous Workup (Hydrolysis)

This method is suitable for products that are stable in the presence of water and weak bases.

Causality: Trichloroacetyl chloride reacts violently with water to hydrolyze into trichloroacetic acid and hydrochloric acid.[3][4][10] The resulting trichloroacetic acid is a strong acid (pKa ~0.7) and can be effectively removed from an organic solution by extraction with an aqueous base.

Step-by-Step Protocol:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C.

  • Quench with Water/Ice: Slowly and carefully add crushed ice or cold water to the reaction mixture. This is a highly exothermic reaction, so slow addition is critical.

  • Extraction with Base: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction until the aqueous layer is no longer acidic (test with pH paper). This converts trichloroacetic acid to sodium trichloroacetate, which is highly water-soluble.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Diagram: Aqueous Workup Decision Tree

node_process node_process A Product Stable in Water? B Yes A->B True C No A->C False D Product Base Stable? B->D I Consider Alcohol Quench or Direct Purification C->I E Yes D->E True F No D->F False G Quench with sat. NaHCO3(aq) E->G H Quench with cold Water/Ice F->H

Caption: Decision tree for aqueous workup.

Safety First: Handling Trichloroacetyl Chloride

Trichloroacetyl chloride is a hazardous chemical that requires strict safety protocols.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][8]

  • Moisture Sensitivity: It reacts violently with water.[3][4] Ensure all glassware is dry and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Spill Management: In case of a spill, neutralize with a dry powder like sodium bicarbonate or sand before carefully cleaning it up.[4] Do not use water.[7]

  • Emergency Procedures: Be aware of the location of safety showers and eyewash stations.[4][5][6] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5][6][7]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Trichloroacetyl Chloride. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from [Link]

  • Aurora Fine Chemicals. (2009). Material Safety Data Sheet: Trichloroacetyl chloride. Retrieved from [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Mechanism of Chlorination Process: From Acetic Acid to Monochloroacetic Acid and Byproducts Using Acetic Anhydride as Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US5659078A - Process for the preparation of trichloroacetyl chloride.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2023, February 10). How to remove TiCl4 from the organic reaction mixture containing peptide product?. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Trichloroacetyl chloride 76-02-8 wiki. Retrieved from [Link]

  • PubMed. (2005, October 28). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5030753A - Process for the preparation of dichloro- or trichloroacetyl chloride.
  • Google Patents. (n.d.). US3726775A - Method of manufacturing trichloroacetyl chloride.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, June 25). How can I remove a trichloroacetyl protecting group from nitrogen?. Retrieved from [Link]

  • Google Patents. (n.d.). US2674620A - Process for preparing a mixture of trichloroacetic derivatives and reaction products thereof.
  • MDPI. (2021, February 2). Separation and Rectification of Chloroacetyl Chloride from TiCl4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-butylcyclobutenone. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Chloroacetic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4246074A - Process for the separation of a mixture of chloroacetyl chloride and dichloroacetyl chloride.
  • NIST. (n.d.). Trichloroacetyl chloride. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Spirocyclic Landscape: A Comparative Guide to the ¹H NMR Signatures of spiro[3.4]octan-2-one Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of molecular architecture is paramount. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling avenue for the design of novel therapeutics. Among these, the spiro[3.4]octan-2-one framework presents a unique combination of a strained cyclobutane ring and a more flexible cyclopentane ring, creating a chiral center at the spiro atom. The precise characterization of these structures is crucial, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides a comprehensive analysis of the characteristic ¹H NMR chemical shifts of the spiro[3.4]octan-2-one system, offering a comparative perspective with related structures to aid in spectral interpretation and structural elucidation.

The Predicted ¹H NMR Spectrum of spiro[3.4]octan-2-one: A Theoretical Deep Dive

The structure of spiro[3.4]octan-2-one dictates a distinct set of proton environments, each with a characteristic chemical shift range. The presence of the ketone functionality and the unique geometry of the fused rings are the primary determinants of these shifts.

The protons on the cyclobutane ring, particularly those alpha to the carbonyl group (at C1 and C3), are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the carbonyl group. The protons on the cyclopentane ring will reside in a more typical aliphatic region, with some dispersion in their chemical shifts due to their varying proximity to the cyclobutane ring and the carbonyl group.

Here is a breakdown of the predicted ¹H NMR signals for spiro[3.4]octan-2-one:

  • Protons α to the Carbonyl (C1-H and C3-H): These protons are expected to resonate in the range of δ 2.5-3.0 ppm . The electron-withdrawing nature of the carbonyl group significantly deshields these protons. Their signals are likely to be complex multiplets due to geminal and vicinal coupling with neighboring protons.

  • Protons on the Cyclopentane Ring (C4-H, C5-H, C6-H, C7-H): These eight protons are anticipated to appear in the region of δ 1.5-2.2 ppm . The protons on the carbons adjacent to the spiro center (C4 and C7) may experience slightly different electronic environments compared to the more remote protons (C5 and C6), leading to some signal overlap and complex multiplicity.

  • Protons β to the Carbonyl on the Cyclobutane Ring (C4-H): While not present in the parent spiro[3.4]octan-2-one, substituents at this position in derivatives would show characteristic shifts.

Comparative Analysis: Situating spiro[3.4]octan-2-one in the Spirocyclic Family

To lend experimental credence to our predicted values, a comparison with structurally related ketones is invaluable. The following table contrasts the expected shifts for spiro[3.4]octan-2-one with the experimental data for cyclobutanone, cyclopentanone, and the isomeric spiro[3.3]heptan-2-one.

Compound Protons α to C=O Other Ring Protons Reference
spiro[3.4]octan-2-one (Predicted) δ 2.5-3.0 ppmδ 1.5-2.2 ppmN/A
Cyclobutanone δ 3.08 ppm (t)δ 2.05 ppm (quintet)[1]
Cyclopentanone δ 2.15 ppm (s)δ 2.15 ppm (s)N/A
spiro[3.3]heptan-2-one δ 2.7-2.9 ppm (m)δ 2.0-2.3 ppm (m)[2]

This comparison reveals key trends. The α-protons in cyclobutanone are significantly deshielded, a characteristic feature of strained four-membered rings containing a carbonyl group.[1] We predict a similar, though slightly less pronounced, deshielding for the α-protons in spiro[3.4]octan-2-one. The protons of the cyclopentane ring are expected to resonate in a region similar to that of cyclopentanone and the cyclobutane protons of spiro[3.3]heptan-2-one.

Experimental Protocol: A Practical Guide to Acquiring ¹H NMR Data

For researchers synthesizing derivatives of spiro[3.4]octan-2-one, the following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum.

Objective: To acquire a ¹H NMR spectrum of a spiro[3.4]octan-2-one derivative for structural confirmation.

Materials:

  • Sample of spiro[3.4]octan-2-one derivative (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified spiro[3.4]octan-2-one derivative directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube using a pipette.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Visualizing Proton Environments in spiro[3.4]octan-2-one

The following diagram, generated using Graphviz, illustrates the distinct proton environments in the spiro[3.4]octan-2-one molecule and their predicted chemical shift ranges.

G cluster_molecule spiro[3.4]octan-2-one cluster_shifts Predicted ¹H NMR Shifts (ppm) C1 C1 C2 C2 C1->C2 alpha_protons α-Protons (C1, C3) δ 2.5-3.0 C3 C3 C2->C3 O O C2->O = Cspiro C C3->Cspiro Cspiro->C1 C4 C4 Cspiro->C4 C5 C5 C4->C5 C6 C6 C5->C6 cyclopentane_protons Cyclopentane Protons (C4-C7) δ 1.5-2.2 C7 C7 C6->C7 C7->Cspiro

Caption: Predicted ¹H NMR chemical shift regions for spiro[3.4]octan-2-one.

Conclusion

The spiro[3.4]octan-2-one ring system presents a fascinating structural motif with distinct ¹H NMR characteristics. While experimental data for the parent compound remains elusive in the public domain, a predictive analysis based on sound spectroscopic principles and comparison with analogous structures provides a strong foundation for researchers. The protons alpha to the carbonyl group are expected to be the most deshielded, appearing in the δ 2.5-3.0 ppm range, while the cyclopentane protons are predicted to reside in the more upfield region of δ 1.5-2.2 ppm. This guide, with its comparative data, detailed experimental protocol, and visual representation of proton environments, serves as a valuable resource for the synthesis and characterization of novel spiro[3.4]octan-2-one derivatives, ultimately aiding in the advancement of drug discovery and development.

References

  • (No author provided). (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.4)octan-2-one. PubChem. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • RSC Publishing. (2019). Facile Synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. [Link]

  • PubChemLite. (n.d.). Spiro[3.4]octan-2-one (C8H12O). PubChemLite. [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025, July 14). PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.4)octane-2-carboxylic acid. PubChem. [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. (2025, August 22). ResearchGate. [Link]

  • (No author provided). (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Gauze, G. F., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3763. [Link]

  • Study of the structure of spiro-linked nitrocyclopropanecarboxylates by 1D and 2D NMR spectroscopy. (2020, November 24). ResearchGate. [Link]

  • (No author provided). (n.d.). Examination of Proton NMR Spectra. [Link]

  • Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. [Link]

  • LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts. [Link]

Sources

A Researcher's Guide to 13C NMR Spectral Data for Spirocyclic Quaternary Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry, natural product analysis, and drug development, the unambiguous characterization of molecular architecture is paramount. Among the most challenging structural motifs to definitively characterize are spirocyclic systems, particularly the central, non-protonated spiro-quaternary carbon. This guide provides an in-depth comparison of the 13C NMR spectral data of these unique carbons, offering experimental insights and comparative data to aid in their identification and analysis.

The spirocyclic quaternary carbon, being at the junction of two rings, possesses a unique electronic environment heavily influenced by ring strain, stereochemistry, and the nature of the constituent rings. Its lack of directly attached protons means it does not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience, often resulting in a weak and sometimes elusive 13C NMR signal.[1][2] Understanding the characteristic chemical shifts and the factors that govern them is crucial for any scientist working with these complex molecules.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shift of a spirocyclic quaternary carbon is a sensitive probe of its local environment. The primary factors influencing its resonance frequency are ring size, the presence of heteroatoms, and substitution patterns.

The Influence of Ring Size and Strain

Ring strain plays a significant role in determining the chemical shift of the spiro-quaternary carbon. As the size of the rings in the spirocyclic system changes, so does the hybridization and bond angles around the central carbon, directly impacting its electronic shielding. Generally, smaller, more strained rings will cause the spiro-quaternary carbon to resonate at a different field compared to larger, more flexible systems.

Spirocyclic SystemSpiro-Quaternary Carbon (Cq) Chemical Shift (δ, ppm)Notes
Spiro[2.4]heptadiene38.3The presence of a three-membered ring induces significant strain.
Spiro[4.4]nonadiene64.6Composed of two five-membered rings.
Spiro[5.5]undecane Derivatives30-45 (carbocyclic), ~95 (acetal)The chemical shift is highly dependent on the presence and nature of heteroatoms. For instance, in 1,7-dioxaspiro[5.5]undecanes, the spiro-acetal carbon is significantly deshielded.[3]
Comparison with Fused and Acyclic Quaternary Carbons

To truly appreciate the unique spectral characteristics of spirocyclic quaternary carbons, it is instructive to compare them with their counterparts in fused and acyclic systems.

Carbon TypeExample CompoundQuaternary Carbon (Cq) Chemical Shift (δ, ppm)Key Differentiating Factors
Spirocyclic 1,7-Dioxaspiro[5.5]undecane~95Rigid geometry, influence of two distinct ring systems converging at a single point. Strain effects can be pronounced.
Fused Adamantane28.6 (CH), 38.0 (CH2)Strain is distributed across a rigid cage-like structure. The local environment of the quaternary carbon (bridgehead) is highly constrained.
Acyclic 2,2,4,4-Tetramethylpentane~32 (C(CH3)4), ~55 (CH2)Free rotation around C-C bonds leads to an averaged chemical shift. Less steric strain compared to cyclic systems.

As the data illustrates, the chemical shift of a spiro-quaternary carbon can vary widely and is often distinct from those in fused or acyclic environments, providing a valuable diagnostic tool.

Factors Influencing Spirocyclic Quaternary Carbon Chemical Shifts

The following diagram illustrates the key factors that modulate the 13C NMR chemical shift of a spirocyclic quaternary carbon. Understanding these relationships is crucial for predicting and interpreting spectral data.

Caption: Key determinants of the 13C NMR chemical shift for spirocyclic quaternary carbons.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

Obtaining a clean and observable signal for a spirocyclic quaternary carbon requires careful optimization of the NMR experiment. Due to their long spin-lattice relaxation times (T1) and lack of NOE enhancement, these signals are often weak and can be easily missed.[1][2]

Step-by-Step Methodology
  • Sample Preparation :

    • Concentration : Prepare a concentrated sample (ideally >50 mg/mL, if possible) to maximize the signal-to-noise ratio.

    • Solvent : Choose a deuterated solvent that fully dissolves the compound. CDCl3, DMSO-d6, and Acetone-d6 are common choices.[3] Ensure the solvent is free of paramagnetic impurities.

    • Relaxation Agent (Optional but Recommended) : For particularly challenging cases with very long T1 values, the addition of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be beneficial. A small amount (5-10 mM) is typically sufficient to significantly shorten the T1 of the quaternary carbon, allowing for a shorter recycle delay and faster data acquisition.

  • NMR Spectrometer Setup :

    • Tuning and Matching : Ensure the 13C probe is properly tuned and matched for the specific sample and solvent.

    • Locking and Shimming : Obtain a stable deuterium lock signal and perform careful shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled 13C experiment (zgpg30 or similar on Bruker instruments) is a good starting point.

    • Pulse Angle : Use a smaller flip angle (e.g., 30-45°) instead of the standard 90°. This allows for a shorter recycle delay (d1) without saturating the quaternary carbon signal.

    • Recycle Delay (d1) : If not using a relaxation agent, a longer recycle delay (5-10 seconds or more) may be necessary to allow for full relaxation of the quaternary carbon. With a relaxation agent, a much shorter delay (1-2 seconds) can be used.

    • Number of Scans (ns) : A large number of scans will likely be required to achieve an adequate signal-to-noise ratio for the weak quaternary carbon signal. This can range from several hundred to many thousands of scans, depending on the sample concentration.

    • Spectral Width (sw) : Set a spectral width that encompasses the entire expected range of 13C chemical shifts (typically 0-220 ppm).

  • Spectral Editing Techniques (for confirmation) :

    • DEPT (Distortionless Enhancement by Polarization Transfer) : Acquire DEPT-90 and DEPT-135 spectra. The spiro-quaternary carbon signal will be absent in both of these spectra, which can help to confirm its assignment by comparing with the broadband-decoupled spectrum where it should be present.

    • APT (Attached Proton Test) : In an APT spectrum, quaternary carbons and CH2 groups will appear as negative signals, while CH and CH3 groups will be positive. This can be a useful alternative to DEPT for identifying the quaternary carbon.[1]

Experimental Workflow Diagram

The following diagram outlines the decision-making process for acquiring a 13C NMR spectrum of a spirocyclic quaternary carbon.

Spiro_Cq_NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis Prep Prepare Concentrated Sample Solvent Choose Deuterated Solvent Prep->Solvent Relax Add Relaxation Agent (e.g., Cr(acac)3) Solvent->Relax Tune Tune and Shim Spectrometer Relax->Tune Acquire Acquire 13C Spectrum (small flip angle, adjusted d1) Tune->Acquire Signal Signal Observed? Acquire->Signal Signal->Acquire No, increase ns DEPT Acquire DEPT/APT Spectra Signal->DEPT Yes Assign Assign Spiro-Cq Signal DEPT->Assign

Caption: A streamlined workflow for the successful acquisition and assignment of spirocyclic quaternary carbon 13C NMR signals.

Conclusion

The 13C NMR signal of a spirocyclic quaternary carbon, while often challenging to detect, provides invaluable information about the three-dimensional structure of the molecule. By understanding the interplay of ring strain, heteroatoms, and substitution on its chemical shift, and by employing optimized experimental protocols, researchers can confidently identify and characterize these important structural motifs. The comparative data presented in this guide serves as a valuable reference for scientists engaged in the synthesis and analysis of complex spirocyclic systems.

References

  • Eliel, E. L., & Manoharan, M. (1982). 13C chemical shift data for 1,7-dioxaspiro[5.5]undecanes and related compounds. Organic Magnetic Resonance, 19(4), 229-231.
  • St-Amour, R., & St-Jacques, M. (1983). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 61(1), 109-115.
  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanes. Journal of the American Chemical Society, 91(17), 4504-4506.
  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Chem.ucla.edu. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • University of Sheffield. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011.
  • Duddeck, H., Dietrich, W., & Tóth, G. (1998).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chlorinated Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chlorinated Lactones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorinated lactones—ranging from the potent environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX) to complex marine natural products like salinosporamide A—present unique challenges in structural elucidation. Their analysis is critical in drug development (impurity profiling) and environmental toxicology.

This guide objectively compares the two dominant mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of chlorinated lactones. While EI provides rich structural fingerprinting often requiring derivatization, ESI offers direct analysis of thermolabile species with distinct adduct formation. We provide a mechanistic breakdown of fragmentation pathways, supported by isotope pattern analysis and self-validating protocols.

Part 1: Technical Comparison – Ionization Modalities

The choice between EI and ESI dictates the fragmentation information available.[1][2] Chlorinated lactones are often polar and thermolabile; thus, direct GC-MS (EI) often requires derivatization, whereas LC-MS (ESI) analyzes the native structure.

Table 1: Comparative Performance for Chlorinated Lactone Analysis

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural fingerprinting; library matching (NIST).Molecular weight confirmation; analysis of thermolabile natives.
Sample State Gas phase (requires volatility). Often requires methylation (e.g., acidic MeOH) to stabilize hydroxy-furanones.Liquid phase. Ideal for polar, non-volatile, or thermally unstable lactones.
Fragmentation Hard Ionization: Extensive in-source fragmentation.[2] Molecular ion (

) often weak or absent.
Soft Ionization: Minimal in-source fragmentation. Dominant species are adducts (

,

,

).
Chlorine Signature Distinctive isotope clusters visible in low-mass fragments (e.g.,

).
Isotope clusters preserved on the molecular ion; easier to determine total Cl count (

).
Key Limitations Thermal degradation of underivatized lactones (e.g., ring opening/dehydration in the injector).Poor fragmentation without MS/MS (CID). Adducts can complicate interpretation.
Part 2: Mechanistic Deep Dive – Fragmentation Pathways

Successful identification relies on recognizing specific mechanistic behaviors driven by the electronegativity of chlorine and the stability of the lactone ring.

1. The Chlorine Isotope Signature

Before analyzing fragmentation, validate the presence of chlorine using the A+2 isotope abundance.

  • Rule: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic:

    • 1 Cl: M and M+2 intensity ratio

      
       3:1.
      
    • 2 Cl: M : M+2 : M+4

      
       9:6:1.
      
    • 3 Cl (e.g., MX): M : M+2 : M+4 : M+6

      
       27:27:9:1.
      
2. Primary Fragmentation Channels (EI/CID)

In chlorinated furanones, fragmentation is driven by the competition between


-cleavage  (side chain loss) and ring opening  (neutral loss of CO).
  • Pathway A: Side-Chain Cleavage (

    
    -cleavage) 
    
    • For compounds like MX, the dichloromethyl group is labile. Cleavage yields

      
       or 
      
      
      
      .
    • Mechanism:[3] Radical site initiation on the ring oxygen or double bond destabilizes the exocyclic bond.

  • Pathway B: Lactone Ring Disassembly

    • Loss of CO (28 Da): Characteristic of cyclic ketones/lactones. The ring opens, expelling carbon monoxide to relieve strain, often followed by Cl radical loss.

    • Loss of HCl (36/38 Da): In hydroxy-furanones, the proximity of the -OH group to a -Cl allows for the elimination of HCl, forming a conjugated ketene-like intermediate.

3. Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation of a model chlorinated hydroxy-furanone (based on MX structural motifs).

FragmentationPathway M_Ion Molecular Ion (M+) [C5H3Cl3O3]+ m/z ~216 (35Cl) Frag_A1 Fragment A [M - CHCl2]+ Loss of Dichloromethyl M_Ion->Frag_A1 α-cleavage (-83 Da) Frag_B1 Fragment C [M - CO]+ Loss of Carbon Monoxide m/z ~188 M_Ion->Frag_B1 Ring Opening (-28 Da) Frag_C1 Fragment E [M - H2O]+ Dehydration M_Ion->Frag_C1 -H2O (18 Da) (Thermal/EI) Frag_A2 Fragment B [M - CHCl2 - CO]+ Ring Contraction Frag_A1->Frag_A2 -CO (28 Da) Frag_B2 Fragment D [M - CO - HCl]+ Elimination of HCl Frag_B1->Frag_B2 -HCl (36 Da)

Caption: Figure 1. Competitive fragmentation pathways for a tri-chlorinated hydroxy-furanone (e.g., MX). Path A (Red) represents side-chain cleavage; Path B (Green) represents characteristic lactone ring opening.

Part 3: Experimental Protocol (Dual-Mode Identification)

Objective: Confirm the identity of an unknown chlorinated lactone in a complex matrix (e.g., tap water extract or fermentation broth).

Step 1: Soft Ionization Screening (LC-ESI-MS)

Use this step to establish the molecular weight and chlorine count without fragmentation interference.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Mode: Negative Ion Mode (ESI-). Chlorinated lactones with -OH groups ionize well as

    
    .
    
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for suspected mass.

    • Self-Validation: Check the isotope pattern of the molecular ion cluster. If the M+2 peak is <10% of M, the compound is likely not chlorinated (or mono-chlorinated with interference).

Step 2: Structural Fingerprinting (GC-EI-MS with Derivatization)

Use this step to confirm the lactone core via fragmentation.

  • Derivatization:

    • Evaporate extract to dryness.[4][5]

    • Add 2%

      
       in Methanol. Heat at 70°C for 1 hour. (Converts hydroxy-furanones to methoxy-furanones, stabilizing them).
      
    • Neutralize with

      
      , extract into hexane.
      
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Parameters: Splitless injection, 250°C inlet. Source: 230°C, 70 eV.

  • Interpretation:

    • Look for the shift in mass (

      
      ).
      
    • Identify the Base Peak .[6] For methylated MX, the loss of the dichloromethyl group is often dominant.

    • Self-Validation: The retention time must shift predictably compared to the underivatized standard (if available), and the spectrum must show the loss of

      
       (31 Da) or 
      
      
      
      (28 Da).
References
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2004). Some Drinking-water Disinfectants and Contaminants, including Arsenic. Vol 84. World Health Organization.[7]

  • Kronberg, L., & Vartiainen, T. (1988). Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated water.[8]Mutation Research/Genetic Toxicology, 206(2), 177-182.

  • Zwiener, C., & Kronberg, L. (2001).[9] Polar disinfection by-products: determination of MX and its analogues by electron ionization and electrospray ionization mass spectrometry.Fresenius' Journal of Analytical Chemistry, 371, 598–604.

  • Richardson, S. D. (2009). Water Analysis: Emerging Contaminants and Current Issues.Analytical Chemistry, 81(12), 4645–4677.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.

Sources

A Comparative Analysis of the Biological Activities of Spiro[3.4]octane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can lead to compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of various spiro[3.4]octane analogs, supported by experimental data, to assist researchers and drug development professionals in this promising area of study.

The Spiro[3.4]octane Scaffold: A Gateway to Novel Bioactivities

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant attention in drug discovery for their ability to introduce conformational rigidity and novel chemical space. The spiro[3.4]octane core, with its fused cyclobutane and cyclopentane rings, provides a rigid and sterically defined scaffold that can be strategically functionalized to interact with a variety of biological targets. This inherent three-dimensionality often leads to improved binding affinity and selectivity compared to more planar molecules.

Comparative Anticancer Activity of Spiro[3.4]octane Analogs

A significant body of research has focused on the development of spiro[3.4]octane derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their efficacy being highly dependent on the nature and position of substituent groups on the spirocyclic core.

Cytotoxicity Against Various Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

A comparative analysis of the half-maximal inhibitory concentration (IC50) values of various spiro compounds reveals the potential of this class of molecules. While direct comparative studies on a single panel of cell lines for a wide range of spiro[3.4]octane analogs are limited, data from various studies on different spirocyclic scaffolds provide valuable insights. For instance, a study on spiro-acenaphthylene tethered-[2][3][4]-thiadiazole demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively.[5][6] Another study on spirochromanone derivatives reported anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines, with the most potent compounds exhibiting IC50 values in the range of 4.34 to 29.31 µM.[7]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Spiro Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-acenaphthylene-[2][3][4]-thiadiazoleRXF393 (Renal)7.01 ± 0.39[5][6]
HT29 (Colon)24.3 ± 1.29[5][6]
LOX IMVI (Melanoma)9.55 ± 0.51[5][6]
Spirochromanone Derivative (Csp 12)MCF-7 (Breast)~4.34[7]
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast)2.31[8]
H69AR (Lung)3.16[8]
PC-3 (Prostate)4.20[8]
Spirooxindole-3,3'-pyrrolines (8b, 8d, 8f, 8h, 8i)VariousPronounced Viability Reduction[9][10]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Beyond cytotoxicity, understanding the mechanism through which these compounds exert their anticancer effects is crucial. Cell cycle analysis using flow cytometry is a powerful technique to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[2]

For example, a study on a novel hydrophilic camptothecin derivative, ST1968, demonstrated that treatment of SW620 and HT29 colon cancer cells led to cell cycle perturbations.[11] Similarly, a spirochromanone derivative, Csp 12, was found to arrest the G2 phase of the cell cycle in B16F10 melanoma cells.[7] Furthermore, some spiro-pyrrolopyridazine derivatives have been shown to be potent inducers of apoptosis in cancer cells.[8]

G1 cluster_workflow Experimental Workflow: Cell Cycle Analysis start Cancer Cell Culture treat Treat with Spiro[3.4]octane Analog start->treat harvest Harvest and Fix Cells treat->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis stain->flow data Data Analysis (Cell Cycle Distribution) flow->data

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Antimicrobial Potential of Spiro[3.4]octane Analogs

In addition to their anticancer properties, spirocyclic compounds have also shown promise as antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics, and the unique structural features of spiro[3.4]octane analogs make them attractive candidates.

Activity Against Gram-Positive and Gram-Negative Bacteria

The antimicrobial efficacy of compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

While extensive comparative data for spiro[3.4]octane analogs is still emerging, studies on other spirocyclic systems have demonstrated their potential. For instance, spiro-β-lactams have been identified with promising anti-HIV and antiplasmodial activity.[12][13][14] Derivatives of 3H-spiro[1-benzofuran-2,1'-cyclohexane] have shown activity against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus.[15]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Spiro Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-β-lactamsHIV-1IC50 < 0.050 µM[13]
Plasmodium falciparumIC50 ~ 0.430 µM[13][14]
3H-Spiro[1-benzofuran-2,1'-cyclohexane] DerivativesBacillus subtilisActive[15]
Staphylococcus aureusActive[15]

Exploring Other Therapeutic Avenues: Anti-inflammatory and Antiviral Activities

The therapeutic potential of spiro[3.4]octane analogs extends beyond cancer and infectious diseases. Preliminary studies suggest their utility as anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory properties of spiro compounds are an active area of research. A study on spiro pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, with some compounds showing higher selectivity for COX-2 than the reference drug celecoxib.[16] Another study on spirooxindole-3,3'-pyrrolines also reported significant anti-inflammatory properties.[9][10]

Antiviral Activity

The unique three-dimensional structure of spiro compounds makes them interesting candidates for targeting viral proteins. While research on spiro[3.4]octane analogs as antiviral agents is in its early stages, studies on other spirocyclic systems have shown promising results. For example, certain alkaloids have demonstrated broad-spectrum antiviral activities against various DNA and RNA viruses.[17] A butene lactone derivative has also been identified as a promising agent for treating influenza A virus infection.[18]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[3.4]octane analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G2 cluster_workflow Experimental Workflow: MTT Assay start Seed Cells treat Add Spiro[3.4]octane Analogs start->treat incubate1 Incubate (48-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 dmso Add DMSO incubate2->dmso read Read Absorbance (570nm) dmso->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the spiro[3.4]octane analog for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion and Future Perspectives

The spiro[3.4]octane scaffold represents a highly promising framework for the development of novel therapeutic agents with a wide range of biological activities. The comparative data presented in this guide highlight the potential of these analogs in anticancer and antimicrobial applications, with emerging evidence for their utility in treating inflammatory and viral diseases.

Future research should focus on the systematic synthesis and biological evaluation of libraries of spiro[3.4]octane analogs to establish clear structure-activity relationships. This will enable the rational design of more potent and selective compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these promising molecules. The continued exploration of the spiro[3.4]octane chemical space is poised to yield the next generation of innovative therapeutics.

References

For a complete list of references, please visit the provided URLs in the search results.

Sources

A Comparative Guide to the Chromatographic Separation of Spiro-lactone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Spiro-lactones, a class of compounds characterized by a lactone ring attached to another ring system at a single, spirocyclic carbon, are no exception. Many spiro-lactone-based drugs, including the widely used diuretic and aldosterone antagonist spironolactone, are chiral and exist as enantiomers. These mirror-image isomers can exhibit significantly different pharmacological and pharmacokinetic properties. Consequently, the ability to separate and quantify these enantiomers is paramount for drug development, quality control, and regulatory compliance.

This guide provides a comprehensive comparison of modern chromatographic techniques for the enantioselective separation of spiro-lactones. We will delve into the nuances of chiral stationary phases, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide detailed experimental protocols to empower researchers in developing robust and efficient separation methods.

The Foundation of Chiral Separation: The Chiral Stationary Phase

The direct separation of enantiomers via chromatography is most commonly achieved using a chiral stationary phase (CSP).[1][2] CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in the formation of transient diastereomeric complexes with varying stabilities, causing one enantiomer to be retained longer than the other, thus enabling their separation.[3]

For the separation of spiro-lactone enantiomers, polysaccharide-based CSPs have proven to be particularly effective.[3][4] These CSPs, typically derived from cellulose or amylose that has been coated or immobilized on a silica support, offer a broad range of enantioselectivity.[5][6] The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6] The precise nature of these interactions is influenced by the structure of the spiro-lactone, the specific polysaccharide derivative used, and the composition of the mobile phase.

A significant advancement in this area is the development of immobilized polysaccharide CSPs. Unlike their coated counterparts, immobilized CSPs have the chiral selector covalently bonded to the silica support.[6] This robust linkage allows for the use of a much wider range of organic solvents as the mobile phase, significantly expanding the possibilities for method development and improving the solubility of certain analytes.[7][8]

Comparative Analysis of Chromatographic Techniques: HPLC vs. SFC

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioselective separation of spiro-lactones. The choice between the two often depends on the specific requirements of the analysis, such as speed, solvent consumption, and the nature of the analyte.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantiomer separation.[9] It can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, each offering unique selectivity.[10]

  • Normal-Phase HPLC (NP-HPLC): This mode typically employs a nonpolar mobile phase, such as a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), with a polar stationary phase. NP-HPLC is often the first choice for chiral separations on polysaccharide-based CSPs due to its high efficiency and selectivity.

  • Reversed-Phase HPLC (RP-HPLC): In this mode, a polar mobile phase (e.g., water, acetonitrile, methanol) is used with a nonpolar stationary phase. While less common for initial screening on polysaccharide CSPs, RP-HPLC can be advantageous for certain spiro-lactones, especially in the analysis of biological samples.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages.[11][12] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol.[]

Key Advantages of SFC for Chiroptical Separations:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency, often reducing analysis times by a factor of 3 to 5 compared to HPLC.[11][14]

  • Reduced Solvent Consumption: The primary use of CO2, which is recycled from industrial processes, makes SFC a "greener" technique with significantly lower organic solvent consumption and waste generation.[]

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution for enantiomers that are difficult to separate by HPLC.[5]

The following diagram illustrates a typical workflow for chiral method development, applicable to both HPLC and SFC.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Racemic Spiro-lactone Sample Screening Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC, AD) Analyte->Screening Modes Test Different Modes (NP-HPLC, SFC) Screening->Modes Mobile_Phases Vary Mobile Phase Composition (e.g., Hexane/IPA, CO2/MeOH) Modes->Mobile_Phases Optimization Fine-tune Separation Parameters Mobile_Phases->Optimization Select best initial conditions Parameters Adjust: - Modifier Percentage - Flow Rate - Temperature - Additives Optimization->Parameters Validation Method Validation (Robustness, Linearity, LOD, LOQ) Parameters->Validation Optimized_Method Optimized Enantioselective Method Validation->Optimized_Method

Caption: A generalized workflow for chiral method development for spiro-lactone enantiomers.

Experimental Data: A Comparative Overview

The following table summarizes experimental data for the chiral separation of various spiro-lactone enantiomers using different chromatographic techniques and chiral stationary phases. This data is compiled from published research and serves as a practical guide for initial method development.

AnalyteChromatographic TechniqueChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)Reference
Spiro-γ-lactone Derivative 1HPLCDaicel Chiralpak IA-3Hexane/2-propanol (2:1)0.5tR1: 28.8, tR2: 33.4Not Reported[15]
Spiro-γ-lactone Derivative 2HPLCDaicel Chiralpak AD-3Hexane/2-propanol (2:1)0.5tR1: 33.4, tR2: 38.7Not Reported[15]
Chiral δ-LactamHPLCChiralpak IAn-Hexane/Ethanol (90:10) with additives1.0tR1: 7.7, tR2: 9.73.38[10][15]
Chiral δ-LactamHPLCChiralpak ICn-Hexane/IPA (80:20)1.0Not specified3.91[10]
Metoprolol (for system suitability)SFCChiralpak IA, IB, IC, IDCO2 with various modifiersNot specifiedVariesVaries[16]

Experimental Protocols

Below are detailed, step-by-step methodologies for the chiral separation of spiro-lactone enantiomers, based on established protocols.

Protocol 1: Chiral HPLC Separation of Spiro-lactone Enantiomers

This protocol provides a general procedure for the analytical scale separation of spiro-lactone enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Chiral Stationary Phase: e.g., Daicel Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: HPLC-grade n-hexane and 2-propanol (isopropanol).
  • Sample: Racemic spiro-lactone dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: A typical starting condition is n-hexane/2-propanol (90:10, v/v). The ratio can be adjusted to optimize separation (e.g., 80:20 or 95:5).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: Determined by the UV absorbance maximum of the spiro-lactone analyte.
  • Injection Volume: 5-20 µL.

3. Procedure:

  • Prepare the mobile phase by accurately mixing the required volumes of n-hexane and 2-propanol. Degas the mobile phase before use.
  • Equilibrate the chiral column with the mobile phase at the set flow rate until a stable baseline is achieved.
  • Inject the sample solution onto the column.
  • Record the chromatogram and determine the retention times (tR) for each enantiomer.
  • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

4. Optimization:

  • If the resolution is poor, adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention times but may also affect selectivity.
  • Varying the alcohol (e.g., ethanol instead of isopropanol) can also significantly alter the separation.
  • For basic or acidic analytes, the addition of a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.
Protocol 2: Chiral SFC Separation of Spiro-lactone Enantiomers

This protocol outlines a general procedure for the rapid screening and separation of spiro-lactone enantiomers using Supercritical Fluid Chromatography.

1. Materials and Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or photodiode array (PDA) detector.
  • Chiral Stationary Phase: e.g., Immobilized polysaccharide-based columns such as Chiralpak IA, IB, or IC, 250 x 4.6 mm, 5 µm.
  • Mobile Phase: Supercritical CO2 and an organic modifier (e.g., methanol, ethanol, or isopropanol).
  • Sample: Racemic spiro-lactone dissolved in the modifier or a compatible solvent at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: A typical screening gradient is 5% to 40% modifier in CO2 over 5-10 minutes. Isocratic conditions can be used for optimization.
  • Flow Rate: 2.0 - 4.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 35-40 °C.
  • Detection Wavelength: Determined by the UV absorbance spectrum of the analyte.
  • Injection Volume: 1-5 µL.

3. Procedure:

  • Equilibrate the chiral column with the initial mobile phase conditions until a stable baseline is achieved.
  • Inject the sample solution.
  • Run the gradient or isocratic method and record the chromatogram.
  • Identify the retention times for each enantiomer.
  • Evaluate the resolution between the peaks.

4. Optimization:

  • Screen different modifiers (methanol, ethanol, isopropanol) as they can provide different selectivities.
  • Adjust the gradient slope or switch to an isocratic method to improve resolution.
  • For ionizable compounds, the addition of a small amount of an acidic or basic additive to the modifier can significantly improve peak shape and separation.

The following diagram illustrates the key components and their interactions in a chiral separation system.

G cluster_0 Chromatographic System cluster_1 Chiral Recognition cluster_2 Separation Outcome Mobile_Phase Mobile Phase (e.g., Hexane/IPA or CO2/MeOH) CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Mobile_Phase->CSP Carries Analyte Analyte Racemic Spiro-lactone (Enantiomer R + Enantiomer S) Analyte->CSP Detector Detector (UV/PDA) CSP->Detector Differential Retention Interaction_R CSP-Enantiomer R Complex (More Stable) CSP->Interaction_R Stronger Interaction Interaction_S CSP-Enantiomer S Complex (Less Stable) CSP->Interaction_S Weaker Interaction Elution_R Enantiomer R Elutes Second (Longer Retention Time) Interaction_R->Elution_R Elution_S Enantiomer S Elutes First (Shorter Retention Time) Interaction_S->Elution_S Chromatogram Resulting Chromatogram (Two Separated Peaks) Elution_S->Chromatogram Elution_R->Chromatogram

Caption: The mechanism of chiral separation of spiro-lactone enantiomers.

Conclusion: A Strategic Approach to Separation

The successful enantioselective separation of spiro-lactones is a critical aspect of pharmaceutical development and quality control. Polysaccharide-based chiral stationary phases, particularly the robust immobilized versions, offer a versatile and effective platform for these challenging separations.

While both HPLC and SFC are powerful techniques, SFC often presents significant advantages in terms of speed and reduced environmental impact. A systematic approach to method development, beginning with the screening of a diverse set of CSPs and mobile phases, is the most effective strategy for achieving baseline resolution. By understanding the principles of chiral recognition and leveraging the comparative strengths of different chromatographic techniques, researchers can confidently develop and validate robust methods for the analysis of spiro-lactone enantiomers.

References

  • Di Giovanni, C., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Agilent Technologies. (2014). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography.
  • Shirakawa, S., et al. (2021). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 86(15), 10323-10334. [Link]

  • ResearchGate. (n.d.). Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. Retrieved from [Link]

  • Ali, I., et al. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Chirality, 19(5), 385-393. [Link]

  • Berger, T. A., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
  • Sousa, M. E., et al. (2018). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules, 23(1), 157. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]

  • Ali, I., et al. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 970, 195-205.
  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Separation Science, 35(10-11), 1189-1205. [Link]

  • Regis Technologies. (n.d.).
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  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-118.
  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 701-717. [Link]

  • ResearchGate. (n.d.). Resolution (R) and relative retention time of enantiomers on Chiralpak AD-H under different conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • Herrero, M., et al. (2022).
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  • Daicel Chiral Technologies. (n.d.). Application Database. Retrieved from [Link]

  • LCGC International. (2023). Application Notes: Chiral. Retrieved from [Link]

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